molecular formula C18H23N3O B2920281 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380061-93-6

5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2920281
CAS RN: 2380061-93-6
M. Wt: 297.402
InChI Key: ISKLKWSHPFKUJW-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is a compound that has been studied for its potential use in treating various medical conditions. This compound is also known as MP-10 and has been researched for its potential as a dopamine reuptake inhibitor. In

Mechanism of Action

The mechanism of action of 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a role in motivation, reward, and movement. By inhibiting the reuptake of dopamine, MP-10 increases the levels of dopamine in the brain, leading to increased motivation and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine include increased dopamine levels in the brain. This can lead to increased motivation and reward, as well as improved movement. MP-10 has also been shown to reduce cocaine self-administration in rats, indicating its potential use in treating addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine in lab experiments is its ability to increase dopamine levels in the brain. This can be useful in studying the role of dopamine in various medical conditions. One limitation is that MP-10 has not been extensively studied in humans, so its safety and efficacy in humans is not well established.

Future Directions

There are several future directions for research on 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine. One area of research is in the treatment of addiction, specifically cocaine addiction. Further studies are needed to determine the safety and efficacy of MP-10 in humans. Another area of research is in the treatment of depression and Parkinson's disease. Studies are needed to determine the potential use of MP-10 in these conditions. Additionally, research is needed to further understand the mechanism of action of MP-10 and its effects on dopamine levels in the brain.

Synthesis Methods

The synthesis method for 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves a series of chemical reactions. The starting material is 3-methylbenzylamine, which is reacted with 2-oxo-4-methylpyrimidine-5-carbaldehyde to form the intermediate 2-[1-(3-methylbenzyl)piperidin-4-yl]-5-methylpyrimidin-4(3H)-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine.

Scientific Research Applications

5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been researched for its potential use in treating various medical conditions. One area of research is in the treatment of addiction, specifically cocaine addiction. Studies have shown that MP-10 can reduce cocaine self-administration in rats. MP-10 has also been studied for its potential use in treating depression and Parkinson's disease.

properties

IUPAC Name

5-methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-4-3-5-16(10-14)13-21-8-6-17(7-9-21)22-18-19-11-15(2)12-20-18/h3-5,10-12,17H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKLKWSHPFKUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

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